

In-Depth Technical Guide: Angiotensin II (1-4) Human Receptor Interaction

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Compound of Interest		
Compound Name:	Angiotensin II (1-4), human	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the human Angiotensin II (1-4) peptide and its associated receptors. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into binding affinities, signaling pathways, and experimental methodologies.

Introduction to Angiotensin II (1-4) and its Receptors

Angiotensin II (1-4) (Ang II (1-4)) is a tetrapeptide fragment of the potent vasoconstrictor Angiotensin II. While Angiotensin II's physiological effects are predominantly mediated by the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, its fragments, including Ang II (1-4), are now recognized as biologically active molecules with their own distinct receptor interactions and downstream effects. Understanding these interactions is crucial for elucidating the full spectrum of the Renin-Angiotensin System (RAS) and for the development of novel therapeutics targeting this pathway.

The primary receptors implicated in the actions of Angiotensin II fragments are the AT2 receptor and the AT4 receptor, the latter being identified as insulin-regulated aminopeptidase (IRAP).[1] [2][3] Unlike Angiotensin II, which binds with high affinity to both AT1 and AT2 receptors, its shorter fragments often exhibit selectivity for the AT2 and AT4 receptors.[1]





Quantitative Analysis of Angiotensin Peptide-Receptor Interactions

The binding affinities of various angiotensin peptides to human AT1, AT2, and AT4 receptors have been characterized using radioligand binding assays. While specific quantitative data for Angiotensin II (1-4) is not readily available in the cited literature, the affinities of closely related fragments provide valuable insights into the structure-activity relationship.

Peptide/Compound	Receptor	Binding Affinity (K_i / K_d)	Notes
Angiotensin II	AT1	~1-10 nM	High affinity
AT2	~1-10 nM	High affinity	
Angiotensin III (Ang II 2-8)	AT1	Lower affinity than Ang II	
AT2	High affinity, similar to Ang II		
Angiotensin IV (Ang II 3-8)	AT1	- > 1 μM	Very low affinity[1]
AT2	~100-500 nM	Moderate affinity[1]	_
AT4 (IRAP)	~1 nM	High affinity[1]	
Angiotensin-(1-7)	AT1	> 1 µM	Very low affinity[1]
AT2	~500-1000 nM	Moderate affinity[1]	_
Mas	High affinity		
PD123319	AT2	~1-10 nM	Selective AT2 antagonist
Losartan	AT1	~20 nM	Selective AT1 antagonist[4]



Note: The binding affinity for Angiotensin II (1-4) is not explicitly available in the reviewed literature. The data presented for other fragments suggests that N-terminal degradation of Angiotensin II generally reduces affinity for the AT1 receptor while retaining or moderately reducing affinity for the AT2 and AT4 receptors.

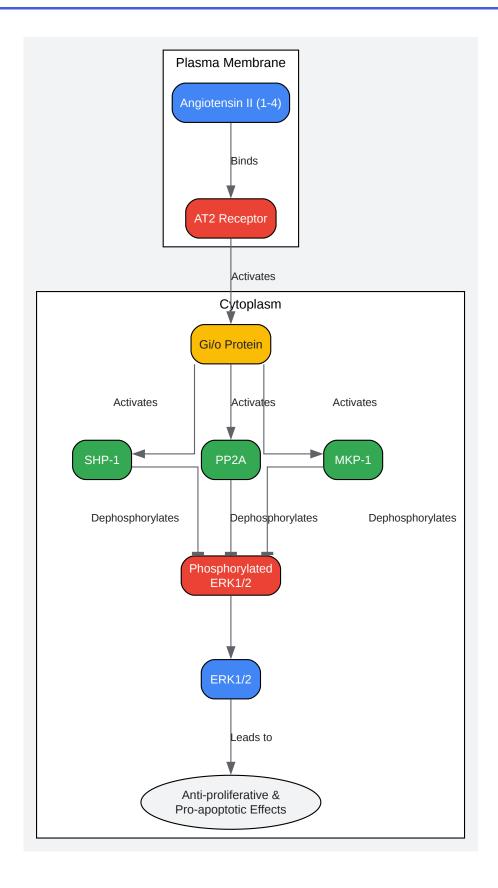
Signaling Pathways

The signaling pathways activated by Angiotensin II (1-4) are primarily associated with the AT2 and potentially the AT4 receptors. These pathways often counteract the pro-inflammatory and pro-proliferative signals mediated by the AT1 receptor.

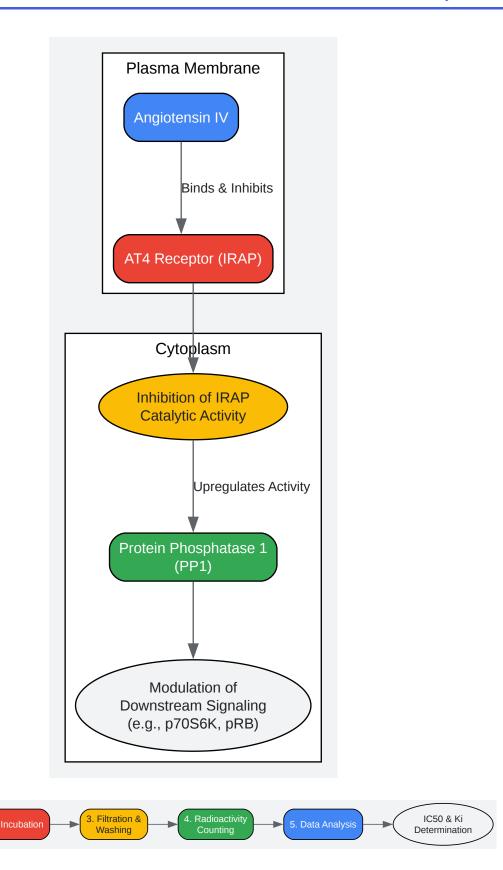
AT2 Receptor Signaling Cascade

Activation of the AT2 receptor by angiotensin peptides, likely including Angiotensin II (1-4), initiates a signaling cascade characterized by the activation of various protein phosphatases.[1] [5] This leads to the dephosphorylation and inactivation of downstream effectors of the AT1 receptor signaling pathway, such as Mitogen-Activated Protein Kinases (MAPKs). The key phosphatases involved are SH2 domain-containing phosphatase 1 (SHP-1), MAPK phosphatase-1 (MKP-1), and protein phosphatase 2A (PP2A).[4][5][6] This pathway ultimately contributes to anti-proliferative and pro-apoptotic effects.[4]









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